Product packaging for Octyl Methanethiosulfonate(Cat. No.:CAS No. 7559-45-7)

Octyl Methanethiosulfonate

Cat. No.: B014325
CAS No.: 7559-45-7
M. Wt: 224.4 g/mol
InChI Key: TUYNUTSGVHXNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl Methanethiosulfonate (OMTS) is a medium-length n-alkyl methanethiosulfonate reagent prized for its role in probing the structure and function of ligand-gated ion channels and other proteins. Its core mechanism involves a thiol-specific reaction with cysteine residues, forming a stable mixed disulfide bond while releasing methanesulfinic acid. This reaction covalently attaches an octyl (8-carbon) chain to the cysteine side chain, effectively creating a permanent, site-specific modification. The primary research application of OMTS is in Substituted Cysteine Modification and Protection (SCAMP) studies, a high-precision method used to map anesthetic and alcohol binding sites. For example, OMTS has been critically used to investigate the β2 and β3 subunits of GABA A receptors. Research demonstrates that covalent modification of a cysteine at the β2-Asn265 (15') position with OMTS irreversibly potentiates GABA-induced currents, mimicking the effect of anesthetics and thereby confirming the residue's role in a binding pocket . Similarly, studies show a "cut-on" effect where n-propyl-MTS and larger reagents (including OMTS) modify the β3M286C position in a way that overlaps with the bound anesthetic etomidate . As a key member of the n-alkyl-MTS molecular ruler series, OMTS helps researchers estimate precise distances (often with Ångström-level resolution) between a specific amino acid side chain and a bound drug within functional receptors, providing essential spatial constraints for structural models . This product is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2S2 B014325 Octyl Methanethiosulfonate CAS No. 7559-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylsulfanyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYNUTSGVHXNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298634
Record name s-octyl methanesulfonothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-45-7
Record name NSC124763
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-octyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Octyl Methanethiosulfonate

Established Synthetic Pathways for Methanethiosulfonate (B1239399) Compounds

The synthesis of methanethiosulfonate compounds, including octyl methanethiosulfonate, can be achieved through several established chemical routes. These methods generally involve the formation of the characteristic thiosulfonate ester group (R-SO₂-S-R'). wikipedia.org

Nucleophilic Substitution Approaches for Thiosulfonate Formation

Nucleophilic substitution represents a primary and versatile strategy for the synthesis of thiosulfonate esters. tandfonline.com A prevalent method involves the reaction of a nucleophilic sulfur species with an appropriate electrophilic substrate.

One of the most common applications of this approach is the reaction of sodium methanethiosulfonate (NaMTS) with an alkyl halide. rsc.org In this Sₙ2 reaction, the methanethiosulfonate anion acts as the nucleophile, displacing a leaving group, such as a bromide or mesylate, from the alkyl substrate. rsc.org For the specific synthesis of this compound, this would involve reacting NaMTS with an octyl derivative containing a suitable leaving group, like 1-bromooctane.

Another fundamental nucleophilic substitution pathway is the attack of a thiolate (R-S⁻) on an organosulfonyl halide (R'-SO₂-Cl). wikipedia.org This method is also widely used for creating a diverse range of thiosulfonate esters. Furthermore, a sequential process involving C1-homologation and nucleophilic substitution on an intermediate α-halothioether using thiosulfonates as electrophilic sulfur sources has been developed for preparing unsymmetrical dithioacetals. rsc.org

Alternative Synthetic Routes to Alkyl Methanethiosulfonates

Beyond direct nucleophilic substitution, several other synthetic strategies have been developed to produce alkyl methanethiosulfonates. These alternative routes provide flexibility depending on the availability of starting materials and the desired scale of the reaction.

Oxidation of Disulfides: Symmetrical thiosulfonates can be prepared through the controlled oxidation of the corresponding disulfides (R-S-S-R). wikipedia.orgorgsyn.org Various oxidizing agents, including peroxides and halogens, can be employed for this transformation. orgsyn.org For instance, dioctyl disulfide could be oxidized to yield this compound, though this route is more common for symmetrical products.

Reduction of Sulfonyl Halides: The reduction of sulfonyl halides is another viable method. For example, methanesulfonyl chloride can be reduced using zinc dust to generate an intermediate that leads to the formation of S-methyl methanethiosulfonate. orgsyn.orgresearchgate.net

Reactions Involving Dimethyl Sulfoxide (DMSO): Several methods utilize DMSO as a starting material. The reaction of DMSO with reagents such as oxalyl chloride or titanium tetrachloride can produce S-methyl methanethiosulfonate. wikipedia.orgjuniperpublishers.comtandfonline.com This approach is particularly useful for preparing the parent methyl derivative, which can be a precursor in other reactions. juniperpublishers.com

Iodide-Catalyzed Reactions: A method for synthesizing secondary thiocarbamates utilizes the reaction between isocyanides and thiosulfonates, catalyzed by inexpensive sodium iodide under mild conditions. uantwerpen.be

Below is a table comparing several synthetic approaches for alkyl methanethiosulfonates.

Interactive Table 1: Comparison of Synthetic Routes to Alkyl Methanethiosulfonates
Synthetic Method Key Reagents General Conditions Primary Application/Advantage Reference(s)
Nucleophilic Substitution Sodium Methanethiosulfonate, Alkyl Halide (e.g., R-Br) Typically polar aprotic solvent Versatile for creating various S-alkyl methanethiosulfonates from functional substrates. rsc.org
Oxidation of Disulfides Disulfide (R-S-S-R), Oxidizing Agent (e.g., mCPBA) Varies with oxidant Good for symmetrical thiosulfonates. wikipedia.orgorgsyn.orgmdpi.com
Reduction of Sulfonyl Halides Sulfonyl Chloride (R-SO₂Cl), Zinc Powder Ethyl acetate, reflux Provides an alternative to oxidation methods. orgsyn.orgresearchgate.net
From DMSO Dimethyl Sulfoxide (DMSO), Oxalyl Chloride or TiCl₄ Acetonitrile or 1,2-dichloroethane, reflux Inexpensive and practical for S-methyl methanethiosulfonate synthesis. wikipedia.orgjuniperpublishers.comtandfonline.com

Strategies for Functionalization and Derivatization to Enhance Specificity or Utility in Research

The utility of this compound in research is greatly expanded through chemical derivatization. The octyl chain provides a lipophilic spacer that can be functionalized to tailor the molecule for specific applications, such as probing biological systems or creating advanced materials.

Methanethiosulfonate (MTS) reagents are renowned for their ability to specifically and rapidly modify cysteine residues in proteins, forming mixed disulfides under mild conditions. rsc.orgttuhsc.eduusbio.net This reactivity is exploited to introduce various functional groups into proteins for studying their structure and function. rsc.org Functionalization strategies often involve creating MTS reagents with specific properties:

Charged MTS Reagents: Derivatives like [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) and Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) introduce a positive or negative charge, respectively, at the site of a cysteine residue. ttuhsc.edu This is a powerful technique, known as the substituted cysteine accessibility method (SCAM), used to probe the electrostatic environment and structure of ion channels. rsc.orgttuhsc.edu

Drug Hybrids: The methanethiosulfonate moiety has been conjugated with existing drugs, such as valproic acid and diclofenac, to create hybrid molecules. nih.gov These new chemical entities have shown the ability to bind to specific protein domains, like the STAT3-SH2 domain, suggesting that the MTS group can serve as a useful scaffold for developing new direct protein inhibitors. nih.gov

Functionalized Alkyl Chains: The alkyl chain of a reagent like this compound can be modified. For example, 8-(Tributylammonium)this compound Bromide is a derivative where a quaternary ammonium (B1175870) group is attached to the end of the octyl chain. This combines the lipophilic nature of the octyl spacer with a charged headgroup, creating a tool for probing specific sites within membrane proteins.

Polymer Functionalization: MTS chemistry is used to install functional groups onto polymers. Polymers prepared by techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can have their end-groups quantitatively modified by reacting them with MTS reagents, enabling the creation of well-defined polymer architectures. rsc.orgresearchgate.net

The following table highlights examples of functionalized MTS reagents and their research applications.

Interactive Table 2: Examples of Functionalized Methanethiosulfonate Reagents
Compound Name Functional Group/Feature Primary Research Utility Reference(s)
MTSET Positively charged quaternary ammonium group Probing ion channel structure and function (SCAM). ttuhsc.eduusbio.net
MTSES Negatively charged sulfonate group Probing ion channel structure and function (SCAM). ttuhsc.eduusbio.net
8-(Tributylammonium)this compound Bromide Long lipophilic (octyl) spacer with a positively charged headgroup Probing binding sites within membrane proteins.
Valproic Acid-MTS Hybrid Conjugate of valproic acid and an MTS moiety Investigated as a potential STAT3 protein inhibitor. nih.gov

Considerations for Reagent Purity and Stability in Experimental Applications

The effectiveness and reproducibility of experiments using this compound and other MTS reagents are highly dependent on their purity and stability. These compounds exhibit specific handling and storage requirements due to their chemical nature.

Methanethiosulfonates are known to be susceptible to hydrolysis, especially in aqueous solutions and in the presence of nucleophiles. ttuhsc.eduusbio.netinterchim.fr This degradation can affect the concentration of the active reagent and lead to inconsistent results. For non-polar, water-insoluble reagents like this compound, DMSO is often a suitable solvent. ttuhsc.eduinterchim.fr

Key considerations for maintaining reagent integrity include:

Storage: MTS reagents are often hygroscopic and should be stored in a desiccator at low temperatures, typically -20°C, to minimize degradation from moisture and heat. ttuhsc.eduusbio.netinterchim.fr The vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture. usbio.netinterchim.fr

Solution Preparation: For maximum efficacy, solutions of MTS reagents should be prepared immediately before use. ttuhsc.eduusbio.net While some stock solutions in pure water may be stable for several hours at 4°C, their half-life in buffered solutions at room temperature can be short. usbio.netinterchim.fr For example, at pH 7.5, the half-lives of MTSET and MTSES are approximately 10 and 20 minutes, respectively. usbio.net

Reagent Purity: The use of high-purity reagents is essential for reliable and accurate results in analytical and biological experiments. Chemical suppliers often provide reagents in various grades, such as Analytical Reagent (AR) grade or ACS grade, which meet stringent purity standards (typically ≥95%). labmanager.com Using a well-characterized, high-purity grade of this compound ensures that observed effects are attributable to the compound itself and not to impurities. Purification of synthesized MTS compounds can be achieved through methods like distillation under reduced pressure or column chromatography. orgsyn.orgthieme-connect.com

The table below summarizes critical stability and handling factors for MTS reagents.

Interactive Table 3: Stability and Handling of MTS Reagents
Factor Effect on Stability Recommendation Reference(s)
Moisture Can cause hydrolysis, leading to reagent degradation. Store in a desiccator. Allow vial to reach room temperature before opening. ttuhsc.eduusbio.netinterchim.fr
Temperature Higher temperatures accelerate degradation. Store at -20°C for long-term stability. ttuhsc.eduusbio.netinterchim.fr
Aqueous Buffers Hydrolysis is often rapid in buffered solutions, especially at neutral or basic pH. Prepare solutions fresh, immediately prior to experimental use. usbio.netinterchim.fr
Nucleophiles Presence of nucleophiles can accelerate decomposition. Avoid storing in solutions containing nucleophilic species. ttuhsc.eduusbio.netinterchim.fr
Purity Impurities can lead to side reactions or inaccurate results. Use high-purity grade (e.g., AR, ACS) reagents. Purify if synthesized in-house. orgsyn.orglabmanager.comthieme-connect.com

Chemical Reactivity and Mechanistic Investigations of Octyl Methanethiosulfonate Interactions

Reaction Kinetics with Biological Thiols and Sulfhydryl Groups

The reaction of OMTS with biological thiols, such as the sulfhydryl group of cysteine, is a rapid and specific process. interchim.frttuhsc.edu This reaction leads to the formation of a disulfide bond, a process referred to as S-thiolation.

The intrinsic reactivity of MTS reagents with thiols is generally high, with reaction rates on the order of 10^5 M⁻¹sec⁻¹. interchim.frttuhsc.edu However, the specific rate constant for OMTS can be influenced by several factors. In studies involving GABA-A receptors, n-octyl-MTS was found to modify an engineered cysteine residue (β3M286C) less efficiently than smaller n-alkyl-MTS analogs like n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS. nih.gov This suggests that the long alkyl chain of OMTS may introduce steric hindrance or reduce aqueous solubility, thereby slowing the modification rate. nih.gov

Factors that can influence the efficiency of modification by OMTS and other MTS reagents include:

Steric Hindrance: The accessibility of the target sulfhydryl group is crucial. Bulky neighboring amino acid residues can impede the approach of the OMTS molecule.

Solvent Accessibility: The sulfhydryl group must be exposed to the solvent for the reaction to occur. Buried cysteine residues will react much more slowly or not at all. nih.gov

Hydrophobicity: The hydrophobic octyl chain of OMTS can cause it to partition into cell membranes and other intracellular lipid compartments. nih.gov This can lead to a slower washout and prolonged modification activity, even after the bulk of the reagent has been removed. nih.gov

pH: The reaction rate is dependent on the pH of the environment. The thiolate anion (R-S⁻) is significantly more reactive than the protonated thiol (R-SH). nih.gov

Concentration and Exposure Time: The extent of modification is also a function of the reagent concentration and the duration of exposure. nih.gov

FactorInfluence on OMTS Reactivity
Steric Hindrance Decreases reaction rate
Solvent Accessibility Increases reaction rate
Hydrophobicity May decrease apparent rate in aqueous phase but can lead to prolonged activity in lipid environments
pH Higher pH increases the concentration of the more reactive thiolate anion, thus increasing the reaction rate
Concentration & Time Higher concentration and longer exposure increase the extent of modification

Specificity of Octyl Methanethiosulfonate (B1239399) Reaction with Cysteine Residues in Complex Biological Environments

MTS reagents, including OMTS, are highly selective for the sulfhydryl groups of cysteine residues. interchim.frttuhsc.edubiotium.com This specificity is a significant advantage over other protein modification reagents like iodoacetates and maleimides, which can sometimes react with other amino acid residues under certain conditions. interchim.fr In complex biological environments, such as within a cell or a protein mixture, OMTS will preferentially react with accessible cysteine thiols.

The "Substituted Cysteine Accessibility Method" (SCAM) leverages this specificity. biotium.com In this technique, researchers introduce cysteine residues at specific locations in a protein through site-directed mutagenesis. The reactivity of these engineered cysteines with MTS reagents like OMTS provides information about the local environment of that specific residue, including its solvent accessibility and proximity to other parts of the protein or to binding sites for drugs and other molecules. nih.govbiotium.com For example, studies on the human multidrug resistance P-glycoprotein have used a methanethiosulfonate analog of verapamil (B1683045) to identify cysteine residues within the drug-binding domain. capes.gov.br

Comparative Analysis of Octyl Methanethiosulfonate Reactivity with Other Alkyl Methanethiosulfonate Analogs

The reactivity of alkyl methanethiosulfonates can vary significantly depending on the nature of the alkyl group. This is often related to factors like size, charge, and hydrophobicity.

In a comparative study using a series of n-alkyl-MTS reagents on GABA-A receptors, the efficiency of modification was found to be dependent on the alkyl chain length. nih.gov While smaller analogs like methyl-MTS, ethyl-MTS, n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS were effective modifiers, the larger reagents, n-octyl-MTS and n-decyl-MTS, showed less efficient modification. nih.gov This was attributed to their increased hydrophobicity and potentially limited aqueous solubility, which could slow down the reaction rate. nih.gov

Conversely, charged MTS reagents, such as MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) and MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate), are often used to probe the electrostatic environment of a protein. interchim.frttuhsc.edu For instance, MTSET is reported to be 2.5 times more reactive with small sulfhydryl compounds than MTSEA (2-Aminoethyl methanethiosulfonate) and 10 times more reactive than MTSES. interchim.frttuhsc.edu These differences in reactivity highlight the importance of selecting the appropriate MTS analog for a specific experimental question. The uncharged nature of OMTS makes it a useful tool for studying hydrophobic environments, such as the transmembrane domains of proteins. interchim.frttuhsc.edu

MTS ReagentChargeRelative Reactivity/EfficiencyKey Characteristics
Octyl-MTS NeutralLess efficient than smaller n-alkyl-MTS in some systems nih.govHydrophobic, partitions into membranes nih.gov
Methyl-MTS (MMTS) NeutralEfficient modifier, small size allows access to buried cysteines nih.govnih.govSmall, reversible blocker of cysteines interchim.fr
n-Propyl-MTS NeutralEfficient modifier nih.gov-
n-Butyl-MTS NeutralEfficient modifier nih.gov-
n-Hexyl-MTS NeutralEfficient modifier nih.gov-
MTSET PositiveHigh reactivity interchim.frttuhsc.eduIntroduces a positive charge
MTSES NegativeLower reactivity than MTSET and MTSEA interchim.frttuhsc.eduIntroduces a negative charge
MTSEA PositiveIntermediate reactivity interchim.frttuhsc.eduIntroduces a positive charge

Advanced Research Applications of Octyl Methanethiosulfonate in Protein Structural and Functional Elucidation

Substituted Cysteine Accessibility Method (SCAM) for Membrane Protein Topology and Conformation Studies.nih.govscbt.comttuhsc.eduinterchim.frimpurity.com

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that utilizes sulfhydryl-reactive reagents like octyl methanethiosulfonate (B1239399) to map the topology and conformational dynamics of membrane proteins. ttuhsc.eduinterchim.frimpurity.com This method relies on the introduction of unique cysteine residues at specific positions within a protein that is naturally devoid of or has had its native cysteines removed. ttuhsc.eduinterchim.fr The subsequent reactivity of these engineered cysteines with membrane-impermeant or -permeant probes provides information about their exposure to the aqueous environment on either side of the membrane or within the transmembrane domains.

Design and Implementation of Cysteine Substitution Mutagenesis for Octyl Methanethiosulfonate Probing.nih.govttuhsc.eduinterchim.frimpurity.comasm.orgnih.gov

The foundational step in SCAM is the strategic introduction of cysteine residues into the protein of interest via site-directed mutagenesis. ttuhsc.eduinterchim.fr This process involves altering the protein's coding DNA to replace a native amino acid with a cysteine at a specific location. The choice of which residues to substitute is critical and is often guided by predictive models of protein structure or by a systematic scan of a region of interest. For membrane proteins, this typically involves creating a series of single-cysteine mutants along a proposed transmembrane or extramembrane loop.

A crucial prerequisite for this technique is a protein that is either naturally cysteine-free or has had all its native, non-essential cysteine residues replaced with a non-reactive amino acid, such as serine or alanine. This "cysteine-less" background ensures that any observed reactivity with this compound is solely due to the engineered cysteine. nih.govasm.org The successful expression and purification of these mutant proteins are then necessary for subsequent accessibility studies. nih.govasm.org

Interpretation of this compound Reactivity Profiles in SCAM Experiments for Accessibility Mapping.nih.govttuhsc.eduinterchim.frasm.orgnih.gov

Once the single-cysteine mutant proteins are prepared, their accessibility to this compound is assessed. As a non-charged, hydrophobic molecule, this compound can readily partition into and traverse biological membranes. The rate of its reaction with an introduced cysteine residue is a direct measure of that residue's accessibility.

The interpretation of the reactivity profiles provides a detailed map of the protein's topology:

High Reactivity: A rapid reaction rate suggests that the cysteine residue is located in a water-accessible region, such as an extracellular or intracellular loop, or a water-filled channel or vestibule. ttuhsc.edu

Low to No Reactivity: A slow or undetectable reaction rate indicates that the cysteine is buried within the protein core or the lipid bilayer, shielded from the aqueous environment. ttuhsc.edu

By systematically analyzing the reactivity of a series of cysteine mutants spanning a particular protein domain, researchers can deduce which segments are exposed to the cytoplasm, which are exposed to the extracellular space, and which are embedded within the membrane. Furthermore, changes in reactivity upon the addition of a ligand or a change in membrane potential can reveal conformational changes associated with protein function. ttuhsc.eduinterchim.fr For instance, a residue that is inaccessible in the resting state may become exposed upon channel opening or transporter binding of its substrate. ttuhsc.edu

Application to Ion Channels, Transporters, and Receptors.nih.govscbt.comttuhsc.eduinterchim.fr

SCAM, utilizing reagents like this compound and its charged counterparts, has been instrumental in elucidating the structure-function relationships of a wide array of membrane proteins. ttuhsc.eduinterchim.fr

Protein Class Examples of Applications Key Findings
Ion Channels Mapping the pore-lining domains of ligand-gated and voltage-gated ion channels. ttuhsc.eduinterchim.frIdentification of residues that form the channel gate and selectivity filter. Delineation of conformational changes during channel gating. ttuhsc.edu
Transporters Identifying the substrate binding and translocation pathways in neurotransmitter and solute transporters. ttuhsc.eduasm.orgasm.orgPinpointing residues critical for substrate recognition and the conformational changes that mediate transport across the membrane. asm.orgasm.org
Receptors Probing the ligand-binding pockets and allosteric sites of G-protein coupled receptors (GPCRs). ttuhsc.eduinterchim.frMapping the regions of the receptor that interact with ligands and understanding how this binding event triggers intracellular signaling cascades. ttuhsc.edu

This technique has provided crucial experimental data that has complemented and, in some cases, corrected computational models of membrane protein structure.

Probing Protein Conformational Dynamics with this compound and its Derivatives.nih.gov

Beyond static accessibility mapping, this compound and its derivatives are powerful tools for studying the dynamic nature of proteins. Proteins are not rigid structures; they undergo a range of conformational changes that are essential for their function. These dynamics can be probed by monitoring the changes in the local environment of a strategically placed cysteine residue.

Utilization of Spin-Labeled this compound (MTSL) in Electron Paramagnetic Resonance (EPR) Spectroscopy.nih.gov

A significant advancement in this area is the use of a spin-labeled derivative of methanethiosulfonate, most commonly (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, often abbreviated as MTSL. nih.govresearchgate.net This reagent reacts with cysteine residues to introduce a stable nitroxide spin label. nih.gov This paramagnetic probe allows for the application of Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that is highly sensitive to the mobility and environment of the spin label. nih.govnih.govmoleculardimensions.com

The EPR spectrum of the attached spin label provides information about its rotational freedom. A highly mobile label will produce a sharp, well-resolved spectrum, indicating an exposed and unconstrained position. Conversely, a restricted label will yield a broad, featureless spectrum, suggesting that it is located in a more ordered or buried environment. By analyzing the EPR lineshape, researchers can infer changes in the local protein structure. nih.govmdpi.com

Elucidating Ligand-Induced and Allosteric Conformational Changes in Proteins.nih.gov

The combination of site-directed spin labeling with MTSL and EPR spectroscopy is particularly powerful for studying ligand-induced and allosteric conformational changes. nih.govnih.gov By comparing the EPR spectra of a spin-labeled protein in the presence and absence of a ligand, researchers can detect subtle to large-scale structural rearrangements.

Investigation of Protein-Ligand Interactions and Allosteric Modulation using this compound

This compound (OMTS) has emerged as a valuable chemical tool for probing the intricate interactions between proteins and various ligands, including alcohols and anesthetics. Its utility lies in its ability to act as an analog for these molecules and to covalently modify specific amino acid residues, thereby providing insights into binding sites and the mechanisms of allosteric modulation. This is particularly evident in the study of ligand-gated ion channels, such as the γ-aminobutyric acid type A (GABAA) receptor.

This compound as an Alcohol and Anesthetic Analog in GABAA Receptor Research

GABAA receptors are critical components of the central nervous system and are the targets of various therapeutic agents, including anesthetics and alcohols. nih.gov Research has utilized OMTS as a molecular mimic of alcohols and anesthetics to investigate their binding sites and functional effects on these receptors. nih.gov The rationale is that the octyl group of OMTS can occupy the same binding pockets as these modulators. nih.govresearchgate.net

A key experimental strategy involves site-directed mutagenesis, where a specific amino acid in the receptor is replaced with a cysteine residue. nih.gov Cysteine's unique sulfhydryl group can then react with OMTS. nih.gov If the substituted cysteine is located within a binding pocket for alcohols or anesthetics, the covalent attachment of the octyl group from OMTS is expected to produce a persistent, irreversible effect on the receptor's function, mimicking the potentiation of GABA-induced currents seen with alcohols and anesthetics. nih.gov

One study focused on the β2 subunit of the GABAA receptor, specifically the asparagine residue at position 265 (Asn265). nih.gov When this residue was mutated to cysteine (N265C), subsequent application of OMTS resulted in an irreversible potentiation of GABA-induced currents. nih.gov This effect was not observed in wild-type receptors or in mutants where an adjacent residue was replaced with cysteine, highlighting the specificity of the interaction at position 265. nih.gov

Table 1: Effect of OMTS on GABA-induced Currents in Wild-Type and Mutant GABAA Receptors

Receptor Type Pre-OMTS GABA Response (Normalized) Post-OMTS GABA Response (Normalized) Effect of Octanol on OMTS Action
α1β2γ2S (Wild-Type) 1.0 No significant change Not Applicable
α1β2(I264C)γ2S 1.0 No significant change Not Applicable
α1β2(N265C)γ2S 1.0 Irreversibly potentiated Blocked

Data synthesized from findings reported in McCracken et al., 2010. nih.gov

These findings provide compelling evidence that Asn265 in the β2 subunit is a key component of a binding site for alcohols and volatile anesthetics within the GABAA receptor. nih.gov The use of OMTS as an analog was instrumental in identifying and characterizing this specific interaction.

Mapping Binding Sites and Pharmacological Modulations via Covalent Modification

The technique of substituted cysteine accessibility method (SCAM), coupled with the use of sulfhydryl-specific reagents like OMTS, is a powerful approach for mapping the surfaces of binding sites and understanding the structural basis of pharmacological modulation. nih.govnih.gov By systematically replacing residues with cysteine and assessing their reactivity with reagents of varying sizes, researchers can deduce which residues line a particular binding pocket and estimate distances within the site. nih.govnih.gov

In the context of GABAA receptors, this methodology has been employed to delineate the binding sites for various ligands, including the anesthetic etomidate (B1671615). nih.gov While some studies have utilized a range of n-alkyl-methanethiosulfonate (MTS) reagents, the principle remains the same: covalent modification of an introduced cysteine leads to a persistent change in receptor function, such as increased GABA sensitivity or altered modulation by a drug. nih.gov

For instance, research on the β3 subunit of the GABAA receptor identified the methionine at position 286 (M286) as being near the etomidate binding site. nih.gov When this residue was mutated to cysteine (β3M286C), application of certain n-alkyl-MTS reagents in the presence of GABA led to a persistent increase in GABA sensitivity and a reduction in etomidate modulation. nih.gov This suggests that the covalent attachment of the alkyl group to the cysteine at position 286 sterically overlaps with the etomidate binding site. nih.gov

Interestingly, while shorter-chain MTS reagents like n-propyl-MTS and n-butyl-MTS showed effects that were blocked by the presence of etomidate, the effects of OMTS (n-octyl-MTS) were not significantly blocked. nih.gov This could suggest that the larger size of the octyl group allows it to access the site in a manner that is not competitively inhibited by etomidate under the experimental conditions, or it may relate to slower washout of the larger modifier. nih.gov

Table 2: Protection by Etomidate against Modification by n-Alkyl-MTS Reagents at the α1β3M286Cγ2L Receptor

n-Alkyl-MTS Reagent Persistent Functional Change after Modification Etomidate Protection
n-Propyl-MTS Yes Significant
n-Butyl-MTS Yes Significant
n-Hexyl-MTS Yes Significant
n-Octyl-MTS Yes Not Significant
n-Decyl-MTS Yes Not Significant

Data based on findings from Fantasia et al., 2021. nih.gov

This approach of covalent modification provides high-resolution information about the architecture of ligand binding sites. nih.gov By identifying which residues are accessible to modification and how that modification is affected by the presence of a ligand, a detailed map of the binding pocket can be constructed. This is crucial for understanding the molecular basis of drug action and for the rational design of new therapeutic agents that target specific sites on receptors like the GABAA receptor.

Role of Octyl Methanethiosulfonate in Elucidating Biological Mechanisms and Cellular Processes

Enzyme Inhibition and Modulation Mechanisms via Cysteine Modification

The thiol group of cysteine is a highly reactive nucleophile, often playing a critical role in the active sites of enzymes. bac-lac.gc.ca By targeting these residues, OMTS and other methanethiosulfonate (B1239399) (MTS) reagents can be used to modulate enzyme activity, providing insights into their catalytic mechanisms. bac-lac.gc.canih.gov

Methanethiosulfonates, including the related compound S-methyl methanethiosulfonate (MMTS), are employed as reversible inhibiting agents for enzymes that rely on a cysteine thiol for their function. nih.govnih.gov The reaction between the MTS reagent and the cysteine's sulfhydryl group forms a mixed disulfide bond, which effectively blocks the active site and inhibits the enzyme. nih.gov This inhibition is considered reversible because the disulfide bond can be cleaved by reducing agents, restoring the enzyme's activity. nih.govnih.gov This "on-off" capability is a significant advantage over irreversible inhibitors, which permanently modify the enzyme. nih.govsigmaaldrich.com

The reversible nature of this inhibition allows for controlled studies of enzyme function. For example, researchers can inhibit an enzyme to observe the downstream effects on a metabolic pathway and then reactivate it to confirm the initial observations. du.ac.in This strategy is particularly useful for studying enzymes that are prone to degradation or autolysis, as the reversible inhibition can protect the enzyme during purification and storage. nih.gov

Table 1: Comparison of Reversible and Irreversible Enzyme Inhibition

Feature Reversible Inhibition Irreversible Inhibition
Bonding Non-covalent interactions (e.g., hydrogen bonds, ionic bonds) or reversible covalent bonds. sigmaaldrich.com Strong covalent bonds. libretexts.org
Effect on Enzyme Temporarily blocks or alters the active site. sigmaaldrich.comdu.ac.in Permanently inactivates the enzyme. libretexts.org
Restoration of Activity Activity can be restored by removing the inhibitor. sigmaaldrich.comdu.ac.in Activity cannot be easily restored. libretexts.org

| Example Modifier | Methanethiosulfonates. nih.gov | Diisopropylfluorophosphate (DIFP). libretexts.org |

The principle of species-specific enzyme inhibition relies on exploiting differences in the amino acid sequences and structures of enzymes from different organisms. If a cysteine residue is present and accessible in the active site of an enzyme from a pathogenic organism but is absent or inaccessible in the corresponding host enzyme, a cysteine-modifying agent like OMTS could selectively inhibit the pathogen's enzyme. This targeted approach is a key strategy in the development of antimicrobial and antiparasitic drugs. wikipedia.orgconsensus.app

For instance, cysteine proteases are crucial for the survival and virulence of many parasites. frontiersin.org Designing inhibitors that specifically target these proteases without affecting the host's enzymes is a major goal in drug discovery. The unique chemical environment of the cysteine residue within the active site can influence its reactivity, providing another avenue for achieving specificity. bac-lac.gc.ca

Impact on Protein Post-Translational Modifications and Redox Regulation

Post-translational modifications (PTMs) are crucial for regulating protein function. Thiol groups of cysteine residues are common targets for various PTMs, including S-nitrosylation, which plays a significant role in redox signaling. nih.govnih.gov

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, forming an S-nitrosothiol (SNO). nih.govnih.gov This modification is a key mechanism in NO-mediated cell signaling and is involved in regulating a wide range of physiological processes. mdpi.comfrontiersin.orgmdpi.com Like OMTS modification, S-nitrosylation is reversible and can alter a protein's function, localization, or stability. nih.gov

Studies have shown that treatment with compounds that modify thiols can alter the levels of protein S-nitrosylation. mdpi.comresearchgate.net This suggests an interplay between different types of cysteine modifications. For example, the modification of a cysteine residue by OMTS could prevent its S-nitrosylation, thereby affecting downstream signaling pathways. Understanding this interplay is crucial for deciphering the complex network of redox regulation within the cell. nih.gov S-nitrosylation of specific proteins can protect them from irreversible oxidative damage. nih.govnih.gov

Functional thiol groups in proteins are susceptible to oxidation by reactive oxygen species (ROS), which can lead to irreversible damage and loss of protein function. wfu.edupsychiatry-psychopharmacology.comnih.gov Oxidative stress, an imbalance between ROS production and the cell's antioxidant defenses, is implicated in numerous diseases. nih.gov

Methanethiosulfonate reagents can be used to protect these vulnerable thiols from oxidation. nih.gov By forming a reversible mixed disulfide, OMTS can "cap" the cysteine residue, shielding it from damaging oxidative modifications. nih.gov This protective strategy has been demonstrated for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where modification with MMTS prevented thiol oxidation and preserved enzyme activity. nih.gov This approach is a valuable tool for studying the effects of oxidative stress and for protecting proteins during experimental procedures.

Exploration of Cellular Bioenergetics and Apoptosis Pathways through Thiol Modification

Thiol modifications have been shown to impact fundamental cellular processes, including energy metabolism and programmed cell death (apoptosis). mdpi.comresearchgate.net

Mitochondria are central to both cellular bioenergetics and apoptosis. nih.gov The modification of protein thiols within mitochondria can have profound effects on these processes. For instance, the depletion of intracellular thiols, including glutathione (B108866) (GSH), has been linked to mitochondrial dysfunction. nih.gov This can manifest as a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov

Studies using thiol-modifying compounds have provided insights into these pathways. For example, treatment of cells with the biocide 2-n-octyl-4-isothiazolin-3-one (OIT), which alters thiol redox status, led to a reduction in the bioenergetic function of mitochondria and the activation of caspase-3, a key enzyme in the apoptotic cascade. mdpi.comresearchgate.net These findings highlight the critical role of thiol homeostasis in maintaining mitochondrial integrity and preventing apoptosis. mdpi.comresearchgate.netnih.gov The use of thiol-modifying agents like OMTS allows for the controlled perturbation of these pathways, enabling a more detailed investigation of the underlying molecular mechanisms.

Table 2: Effects of Thiol Modification on Cellular Processes

Cellular Process Observed Effect of Thiol Modification Reference
Enzyme Activity Reversible inhibition of cysteine-dependent enzymes. nih.govnih.gov
Redox Signaling Alteration of protein S-nitrosylation levels. mdpi.comresearchgate.net
Oxidative Stress Protection of functional thiols from irreversible oxidation. nih.gov
Cellular Bioenergetics Reduction in mitochondrial metabolic capacity. mdpi.comresearchgate.net

| Apoptosis | Induction of caspase-3-mediated apoptosis. | mdpi.comresearchgate.net |

Compound Names Mentioned:

2-n-octyl-4-isothiazolin-3-one (OIT)

Cytochrome c

Diisopropylfluorophosphate (DIFP)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Glutathione (GSH)

Octyl methanethiosulfonate (OMTS)

S-methyl methanethiosulfonate (MMTS)

Understanding Blood-Brain Barrier Dysfunction and Endothelial Cell Integrity through Thiol Reactivity (as exemplified by related compounds and methodologies)

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.gov This barrier is formed by brain microvascular endothelial cells (BMECs) interconnected by complex tight junctions (TJs), which are crucial for its integrity. springermedizin.deplos.org The protein Zonula occludens-1 (ZO-1), for instance, is a key scaffolding molecule that links transmembrane tight junction proteins to the actin cytoskeleton, playing a vital role in maintaining the barrier's resistance and permeability. plos.org Disruption of this barrier is a hallmark of many neurological diseases.

The study of thiol-reactive compounds provides a powerful methodological framework for investigating the molecular mechanisms that underpin BBB integrity and dysfunction. Thiol groups, primarily on cysteine residues within proteins, are critical for a vast array of cellular functions, including maintaining redox homeostasis, enzyme catalysis, and structural protein stability. Their high reactivity makes them susceptible to modification by various electrophilic compounds. researchgate.net Methanethiosulfonates (MTS) are a class of highly selective and fast-reacting thiol-reactive reagents. biotium.com While direct research on this compound in BBB studies is not extensively documented, the principles of its reactivity are exemplified by the use of other thiol-reactive molecules to probe and induce BBB dysfunction. These studies provide a clear blueprint for how a compound like this compound could be used to elucidate these complex cellular processes.

A pertinent example is the biocide 2-n-octyl-4-isothiazolin-3-one (OIT), a compound with strong reactivity towards cysteine thiol residues. mdpi.com Research on OIT demonstrates how a thiol-reactive agent can induce BBB dysfunction. In studies using an in vitro BBB model with bEnd.3 brain endothelial cells, OIT treatment was shown to significantly impair the barrier's function. researchgate.netnih.gov The mechanism involves a significant alteration of the cellular thiol redox status, marked by reduced levels of the critical antioxidant glutathione and increased protein S-nitrosylation. researchgate.netnih.gov This oxidative stress contributes to mitochondrial damage and caspase-3-mediated apoptosis, ultimately compromising the endothelial monolayer. researchgate.netnih.gov

Another compound, methylglyoxal (B44143) (MGO), a reactive dicarbonyl species, further illustrates this mechanism. MGO is known to cause post-translational modification of proteins through a process called S-glutathionylation, a form of thiol modification. springermedizin.de In BMECs, MGO treatment reduces cell viability, damages cell membranes, and induces apoptosis. springermedizin.de Crucially, it disrupts BBB integrity by decreasing the gene expression of essential tight junction proteins, including claudin-5 and occludin. springermedizin.de A reduction in these proteins directly increases barrier permeability, compromising the protective function of the BBB. springermedizin.de

The methodologies employed in these studies are central to understanding how the effects of thiol-reactive compounds are measured. In vitro BBB models are fundamental tools, often involving the culture of brain endothelial cells, sometimes in co-culture with astrocytes, to mimic the in vivo environment. nih.govmdpi.com Barrier integrity is quantitatively assessed by measuring the Transendothelial Electrical Resistance (TEER), where a decrease in resistance indicates a more permeable barrier. researchgate.net The passage of tracer molecules like inulin (B196767) or sucrose (B13894) across the cell monolayer is also used to measure permeability. nih.gov

To dissect the specific molecular effects, researchers utilize various biochemical assays. For example, fluorometric assay kits can measure the activity of specific enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in the degradation of tight junction proteins. plos.org Changes in protein expression, such as the reduction of ZO-1 or claudin-5, are typically visualized and quantified using techniques like Western blotting. springermedizin.de

The findings from studies on compounds like OIT and MGO highlight how targeted thiol reactivity can be used as a molecular tool to deconstruct the components of BBB integrity. By observing how these agents disrupt endothelial function—through glutathione depletion, modification of structural proteins, or induction of oxidative stress—researchers can elucidate the critical role of thiol-containing molecules in maintaining a healthy blood-brain barrier.

Detailed Research Findings on Related Thiol-Reactive Compounds

CompoundModel SystemKey FindingsImpact on BBB/Endothelial IntegrityCitation
2-n-octyl-4-isothiazolin-3-one (OIT) bEnd.3 cell-based in vitro BBB modelReduced glutathione levels; Increased protein S-nitrosylation; Activated caspase-3-mediated apoptosis; Altered mitochondrial morphology and function.Impaired endothelial barrier function; Degradation of tight junctions. mdpi.comresearchgate.netnih.gov
Methylglyoxal (MGO) Brain Microvascular Endothelial Cells (BMECs) in vitroReduced cell viability; Increased apoptosis; Decreased gene expression of claudin-5 and occludin; Increased S-glutathionylation of proteins.Reduced barrier function; Increased permeability. springermedizin.de

Advanced Analytical and Computational Methodologies in Octyl Methanethiosulfonate Research

Mass Spectrometry-Based Approaches for Identifying and Characterizing Modified Proteins

Mass spectrometry (MS) stands as a cornerstone technique for the identification and characterization of proteins modified by OMTS. creative-proteomics.comthermofisher.com This powerful analytical tool allows researchers to determine the precise mass of molecules, enabling the detection of mass shifts in proteins and peptides that result from the covalent attachment of the octyl-methanethiosulfonate group to cysteine residues. researchgate.net The process, known as alkanethiolation, is a specific and rapid reaction where the sulfhydryl group of a cysteine is converted to a disulfide bond. ttuhsc.eduinterchim.fr

Bottom-up proteomics is a common MS-based approach where proteins are first enzymatically digested into smaller peptides before analysis. nih.gov These peptides are then separated, typically by liquid chromatography (LC), and introduced into the mass spectrometer. thermofisher.com By comparing the mass spectra of peptides from a control sample versus an OMTS-treated sample, researchers can pinpoint the exact peptides—and by extension, the proteins—that have been modified. Tandem mass spectrometry (MS/MS) further fragments these modified peptides to determine the precise amino acid sequence and locate the site of modification. creative-proteomics.comaston.ac.uk

Top-down proteomics, an alternative approach, analyzes intact proteins, which can provide information about the combination of different post-translational modifications on a single protein molecule. biorxiv.orgwisc.edu Both top-down and bottom-up approaches have complementary strengths in characterizing proteoform post-translational modifications. biorxiv.org

Table 1: Mass Spectrometry Techniques in OMTS Research

Technique Description Key Application in OMTS Research
Bottom-Up Proteomics Proteins are digested into peptides prior to MS analysis. nih.gov Identification of specific proteins modified by OMTS and localization of the modification site. creative-proteomics.comaston.ac.uk
Top-Down Proteomics Intact proteins are introduced into the mass spectrometer for analysis. biorxiv.org Characterization of the complete modification state of a protein, including multiple OMTS attachments. biorxiv.orgwisc.edu
Tandem MS (MS/MS) Selected ions are fragmented and their fragment ions are analyzed. creative-proteomics.com Sequencing of modified peptides to confirm the exact site of OMTS adduction. aston.ac.uk
Liquid Chromatography-MS (LC-MS) Separates complex mixtures of peptides or proteins before MS analysis. thermofisher.com Enhances the detection and identification of OMTS-modified species in complex biological samples. thermofisher.com

Quantitative Proteomics in Drug Target Deconvolution and Mechanism of Action Studies

Quantitative proteomics extends the capabilities of mass spectrometry by allowing for the measurement of the relative or absolute abundance of proteins and their modifications across different conditions. This is crucial for drug target deconvolution, the process of identifying the molecular targets of a compound like OMTS. nih.govcreative-proteomics.com By quantifying the changes in protein modification levels upon OMTS treatment, researchers can identify proteins that directly interact with the compound. creative-proteomics.com

Several quantitative strategies are employed, including metabolic labeling, chemical labeling (such as Tandem Mass Tags or TMT), and label-free methods. creative-proteomics.comnih.gov These approaches, often combined with affinity-based enrichment of modified proteins, enable the systematic investigation of OMTS's mechanism of action. nih.govnih.gov For example, a study might compare the proteome of cells treated with OMTS to untreated cells to identify which proteins show a significant increase in octyl-thiolation. This can reveal not only the primary targets but also downstream effects on protein networks and cellular pathways, providing a comprehensive view of the compound's biological effects. europeanreview.org Limited proteolysis-mass spectrometry (LiP-MS) is another powerful technique used to detect drug-protein interactions and associated structural changes on a proteome-wide scale. nih.gov

Electrophysiological Techniques for Functional Assessment of Octyl Methanethiosulfonate-Modified Receptors and Channels

Electrophysiology provides a direct functional readout of the consequences of OMTS modification on ion channels and receptors, which are key players in cellular signaling. nih.govethernet.edu.et Techniques like two-electrode voltage clamp and patch-clamp recording allow for the precise measurement of ionic currents flowing through these membrane proteins. nih.govfrontiersin.org

In a typical experiment, a cell expressing the ion channel of interest is exposed to OMTS. The compound's high reactivity with cysteine residues allows for the targeted modification of channels that have been engineered to contain a cysteine at a specific location. ttuhsc.eduinterchim.fr By measuring the channel's activity before and after OMTS application, researchers can determine how the modification alters its function. For instance, a study on the GABA-A receptor used OMTS to modify a cysteine-substituted residue (Asn265C) in the β2 subunit. nih.gov This modification abolished the potentiating effects of butanol and isoflurane, indicating that this residue is critical for the action of these anesthetics. nih.gov

These functional assessments are crucial for understanding how OMTS-induced modifications translate into physiological or pharmacological effects. nih.gov The ability to correlate a specific structural modification with a change in protein function is a powerful tool for elucidating the molecular mechanisms of ion channel and receptor modulation.

Table 2: Electrophysiological Findings on OMTS-Modified Channels

Channel/Receptor Experimental Setup Key Finding Reference
GABA-A Receptor (α1β2(N265C)γ2S) Two-electrode voltage clamp in Xenopus oocytes OMTS application abolished the potentiation of GABA-induced currents by butanol and isoflurane. nih.gov
OmpF Porin Single-channel recording in lipid bilayers Chemical modification with MTS reagents, including OMTS, altered the ion selectivity of the channel. rush.edu
Sodium Channels Voltage clamp of channels with engineered cysteines The accessibility of cysteine residues to MTS reagents was shown to be voltage-dependent. ttuhsc.eduinterchim.fr

Spectroscopic Analysis of Octyl Methanethiosulfonate (B1239399) Interactions with Proteins and Biological Systems

Spectroscopic techniques offer a non-invasive way to study the interactions between OMTS and proteins in real-time. These methods can provide information on binding events, conformational changes, and the local environment of the modification site. While direct spectroscopic studies focused solely on OMTS are not extensively detailed in the provided context, the principles of using spectroscopy to study similar thiol-reactive compounds and protein interactions are well-established.

For example, fluorescence spectroscopy could be employed by attaching a fluorescent probe to OMTS or the target protein. Changes in the fluorescence signal upon binding can be used to determine binding affinity and kinetics. Circular dichroism (CD) spectroscopy is another valuable tool that can detect changes in the secondary and tertiary structure of a protein upon modification by OMTS, indicating a conformational change has occurred.

Molecular Modeling and Dynamics Simulations of this compound-Protein Complexes

Computational approaches, such as molecular modeling and molecular dynamics (MD) simulations, provide an atomic-level view of the interaction between OMTS and its protein targets. mpg.deschrodinger.com These methods complement experimental data by offering insights into the binding pose, the stability of the OMTS-protein complex, and the dynamic changes that occur upon modification. nih.govnsf.gov

Molecular modeling can be used to predict how OMTS docks into a binding pocket on a protein. crg.es This is often achieved by using the three-dimensional structure of the protein, which can be obtained from experimental methods like X-ray crystallography or predicted using tools like AlphaFold. embopress.orgdigitellinc.com Once a model of the OMTS-protein complex is generated, MD simulations can be performed. These simulations use the principles of physics to calculate the motion of every atom in the system over time. This allows researchers to observe how the protein's structure and dynamics are altered by the presence of the OMTS modification. nsf.gov For instance, simulations could reveal how the flexible octyl chain of OMTS interacts with hydrophobic residues in a binding pocket or how the modification induces a conformational change that alters the protein's function. nsc.ru These computational studies are invaluable for generating hypotheses that can then be tested experimentally. nih.gov

Future Research Directions and Translational Perspectives for Octyl Methanethiosulfonate

Development of Next-Generation Methanethiosulfonate (B1239399) Reagents with Tailored Reactivity

The development of novel methanethiosulfonate reagents with finely tuned properties is a significant area of future research. While existing MTS reagents are effective, the design of next-generation compounds aims to provide greater control over reactivity, selectivity, and functionality. By modifying the alkyl or aryl group attached to the MTS moiety, researchers can modulate the steric and electronic properties of the reagent, thereby influencing its reaction rate and specificity for particular cysteine environments within a protein. acs.org

Future work will likely focus on creating MTS reagents with a broader range of reactivities, from highly reactive probes for capturing transiently exposed thiols to more slowly reacting compounds for selective labeling in complex biological mixtures. A deeper understanding of the structure-reactivity relationships will be crucial for designing tunable covalent warheads with optimal electrophilicity and aqueous stability. acs.org This could involve synthesizing MTS derivatives with varying chain lengths, branching, and the incorporation of functional groups that can influence solubility and cell permeability. For instance, the lipophilic nature of the octyl group in Octyl Methanethiosulfonate dictates its interaction with cellular membranes, and systematically altering this property could lead to reagents that target specific subcellular compartments.

Moreover, the development of "smart" MTS reagents that are activated by specific physiological conditions, such as changes in pH or redox potential, represents an exciting frontier. These reagents would allow for the targeted labeling of cysteine residues in specific cellular states or disease-relevant environments.

Integration with High-Throughput Screening and Advanced Drug Discovery Platforms

The integration of methanethiosulfonate chemistry with high-throughput screening (HTS) and modern drug discovery platforms presents a significant opportunity to accelerate the identification of new therapeutic agents. nih.gov HTS allows for the rapid testing of large chemical libraries against a biological target, and MTS reagents can be used to identify compounds that interact with specific cysteine residues. nih.gov

Future advancements will likely involve the development of automated HTS assays that utilize MTS-based probes to screen for inhibitors or activators of cysteine-containing enzymes and proteins. youtube.comdrugdiscoverynews.com These assays could be designed to detect changes in protein conformation or activity upon cysteine modification. The miniaturization of these chemical reactions to the nanomole scale will allow for the screening of a vast number of compounds with minimal material, which is particularly advantageous in the early stages of drug discovery when novel molecules are scarce. scienceintheclassroom.org

Furthermore, the use of MTS reagents in fragment-based drug discovery is a promising area. By screening libraries of small molecule fragments containing a reactive MTS group, researchers can identify fragments that bind to and modify a target protein. These initial hits can then be optimized into more potent and selective drug candidates. technologynetworks.com The combination of MTS chemistry with computational modeling and artificial intelligence will further enhance the efficiency of this process, enabling the in silico design and prioritization of drug candidates before their synthesis and testing. technologynetworks.commdpi.com

Table 1: Comparison of Methanethiosulfonate (MTS) Reagents in Research Applications
MTS ReagentKey CharacteristicsPrimary Research ApplicationReference
Methyl methanethiosulfonate (MMTS)Small, membrane-permeableTrapping thiol-disulfide states of proteins, reversible enzyme inhibition. nih.govnih.gov nih.govnih.gov
[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET)Positively charged, membrane-impermeableProbing the structure and function of ion channels and transporters. ttuhsc.edubiotium.comnih.gov ttuhsc.edubiotium.comnih.gov
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES)Negatively charged, membrane-impermeableStudying the accessibility of cysteine residues in membrane proteins. cvmh.frbiotium.com cvmh.frbiotium.com
This compoundLipophilic, likely membrane-permeablePotential for studying lipid-protein interactions and modifying proteins within membranes.N/A

Exploration of Polymeric Methanethiosulfonates in Biomedical Applications and Surface Modification

The incorporation of methanethiosulfonate groups into polymers opens up new avenues for the creation of advanced biomaterials and the modification of surfaces for biomedical applications. acs.org Polymeric methanethiosulfonates can be used to create surfaces that can covalently bind to proteins and other biomolecules containing free cysteine residues. This technology is particularly relevant for the development of biocompatible materials, biosensors, and drug delivery systems. nih.govnih.govmdpi.com

Future research in this area will focus on the synthesis of well-defined polymers with controlled architectures and a precise number of MTS functional groups. acs.org These polymers could be used to create "smart" surfaces that can respond to biological stimuli by releasing drugs or changing their surface properties. For example, a surface could be designed to capture specific proteins from a biological fluid, which could then be detected for diagnostic purposes.

In the field of tissue engineering, polymeric scaffolds functionalized with MTS reagents could be used to promote cell adhesion and proliferation by immobilizing growth factors and other signaling molecules. mdpi.com The ability to create stable, long-term modifications through covalent bonding is a key advantage of this approach. mdpi.com Furthermore, the surface modification of existing medical devices with MTS-containing polymers could improve their biocompatibility and reduce the risk of adverse reactions. semanticscholar.org

Table 2: Potential Biomedical Applications of Polymeric Methanethiosulfonates
Application AreaDescription of UsePotential AdvantageReference
Biocompatible CoatingsModification of implant surfaces to improve integration with surrounding tissue.Enhanced biocompatibility and reduced foreign body response. mdpi.com mdpi.com
Drug DeliveryCreation of polymer-drug conjugates that can target specific cells or tissues.Controlled and targeted release of therapeutic agents.N/A
BiosensorsImmobilization of antibodies or enzymes onto a sensor surface for the detection of specific analytes.High sensitivity and specificity due to covalent attachment of biorecognition elements.N/A
Tissue EngineeringFunctionalization of scaffolds to promote cell attachment, growth, and differentiation. mdpi.comCreation of a more physiologically relevant microenvironment for tissue regeneration. mdpi.com mdpi.com

Uncovering Novel Biological Targets and Therapeutic Mechanisms through this compound-Based Probes

This compound and other MTS derivatives can be powerful tools for identifying new biological targets and elucidating novel therapeutic mechanisms. By using these reagents as chemical probes, researchers can identify proteins that have functionally important cysteine residues. The lipophilic nature of the octyl group makes this compound particularly suited for probing cysteine residues within transmembrane domains of proteins or those involved in lipid-protein interactions.

Future research will likely involve the use of "clickable" versions of this compound, which contain an additional reactive group (such as an alkyne or azide) that can be used to attach a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). This will allow for the visualization and isolation of proteins that have been modified by the probe, facilitating their identification by mass spectrometry.

This chemical proteomics approach can be used to identify the targets of existing drugs or to discover new drug targets. For example, if a drug is known to have a certain therapeutic effect but its mechanism of action is unknown, an MTS-based probe could be used to identify the proteins that the drug interacts with. This information can then be used to design more potent and selective second-generation drugs. Furthermore, by comparing the cysteine reactivity profiles of cells in healthy and diseased states, it may be possible to identify novel disease biomarkers and therapeutic targets.

Q & A

Q. What are the established protocols for synthesizing and purifying Octyl Methanethiosulfonate (OMTS)?

OMTS is synthesized via nucleophilic substitution between sodium methanethiosulfonate and octyl halides (e.g., octyl bromide) in anhydrous solvents like dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm purity (>95%) .

Key Methodological Considerations :

  • Use inert conditions to prevent oxidation of the thiol-reactive group.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Validate purity with melting point analysis (95–103°C) .

Q. How is OMTS applied in cysteine-specific protein labeling?

OMTS reacts selectively with free cysteine thiols (-SH) in proteins to form stable disulfide bonds. This reaction is performed in phosphate-buffered saline (PBS, pH 7.4) at 4–25°C for 30–60 minutes. Excess reagent is quenched with β-mercaptoethanol or dialyzed away. Applications include:

  • Probing solvent-accessible cysteine residues in membrane proteins (e.g., ion channels, transporters) .
  • Site-directed spin labeling for electron paramagnetic resonance (EPR) studies .

Example Protocol :

StepConditionPurpose
1Incubate protein with 1–5 mM OMTS in PBS, pH 7.4, 25°C, 30 minThiol-specific alkylation
2Add 10 mM β-mercaptoethanolQuench unreacted OMTS
3Dialyze against buffer (4°C, 12 h)Remove small-molecule byproducts

Q. What analytical techniques are critical for validating OMTS-mediated modifications?

  • Mass Spectrometry (MS) : Detect mass shifts (+134 Da per modified cysteine) .
  • Ellman’s Assay : Quantify free thiols pre/post reaction to confirm labeling efficiency .
  • Circular Dichroism (CD) : Ensure structural integrity of labeled proteins .

Advanced Research Questions

Q. How can OMTS be used to resolve contradictory data in cysteine accessibility studies?

Discrepancies in cysteine reactivity often arise from steric hindrance (due to OMTS’s long octyl chain) or local electrostatic environments. To address this:

  • Compare OMTS reactivity with shorter-chain analogs (e.g., MTSEA, MTSET) under identical conditions .
  • Perform molecular dynamics simulations to model OMTS accessibility in protein cavities .
  • Use fluorescence quenching assays with OMTS derivatives (e.g., fluorescein-conjugated OMTS) to map spatial constraints .

Q. What experimental design considerations are critical for OMTS-based ion channel studies?

OMTS is widely used to study gating mechanisms in DEG/ENaC ion channels. Key steps include:

  • Voltage-Clamp Fluorometry : Pair OMTS labeling with real-time electrophysiology to correlate structural changes with function .
  • Control Experiments : Use cysteine-null mutants to confirm specificity.
  • Concentration Gradients : Titrate OMTS (0.1–10 mM) to determine dose-dependent effects on channel activity .

Common Pitfalls :

  • Incomplete quenching leading to off-target effects.
  • pH-dependent reactivity (optimize buffer pH to match physiological conditions).

Q. How can OMTS be integrated with cryo-EM or X-ray crystallography for structural biology?

OMTS-labeled proteins can be stabilized for high-resolution structural analysis:

  • Cryo-EM : Use OMTS to trap transient conformational states (e.g., open/closed channel states) by freezing reactive intermediates .
  • Crystallography : Incorporate heavy-atom derivatives (e.g., selenium-modified OMTS) for phasing.

Data Interpretation Example :

TechniqueOMTS ApplicationOutcome
Cryo-EMLabeling extracellular cysteines in GABA receptorsResolved ligand-binding domain dynamics

Methodological Troubleshooting

Q. How to address low labeling efficiency in hydrophobic protein domains?

  • Use OMTS solubilized in 0.1% Triton X-100 or β-octylglucoside to enhance membrane penetration .
  • Extend reaction time to 2–4 hours at 37°C for buried cysteines.

Q. What strategies validate OMTS specificity in complex biological systems?

  • Combine with tandem MS/MS to identify modified residues.
  • Use competition assays with thiol-blocking agents (e.g., N-ethylmaleimide) .

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Octyl Methanethiosulfonate

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